molecular formula C11H11NO3 B13851123 Methyl 4-(2-cyanoethoxy)benzoate

Methyl 4-(2-cyanoethoxy)benzoate

Cat. No.: B13851123
M. Wt: 205.21 g/mol
InChI Key: CTQAVOSXHQJHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-cyanoethoxy)benzoate is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid and is characterized by the presence of a cyano group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-cyanoethoxy)benzoate typically involves the esterification of 4-(2-cyanoethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-cyanoethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(2-cyanoethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-cyanoethoxy)benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-cyanoethoxy)benzoate is unique due to the presence of both a cyano and an ethoxy group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-(2-cyanoethoxy)benzoate

InChI

InChI=1S/C11H11NO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,8H2,1H3

InChI Key

CTQAVOSXHQJHJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.